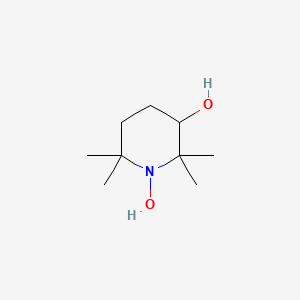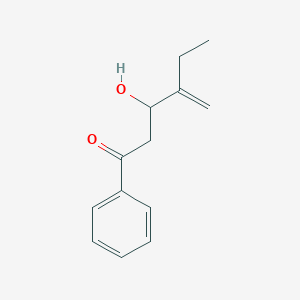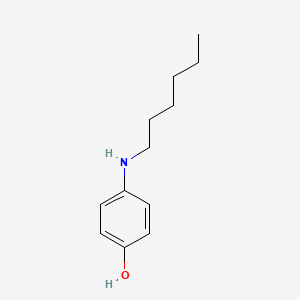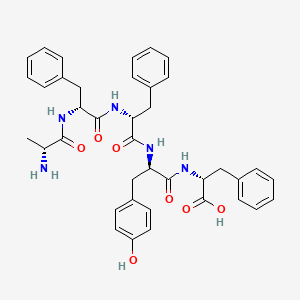![molecular formula C40H30O B12589579 1,1',1'',1'''-{Oxybis[(4,1-phenylene)ethene-2,1,1-triyl]}tetrabenzene CAS No. 872689-88-8](/img/structure/B12589579.png)
1,1',1'',1'''-{Oxybis[(4,1-phenylene)ethene-2,1,1-triyl]}tetrabenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’,1’‘,1’‘’-{Oxybis[(4,1-phenylene)ethene-2,1,1-triyl]}tetrabenzene is a complex organic compound characterized by its unique structure, which includes multiple benzene rings connected through ethene and oxybis linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’‘,1’‘’-{Oxybis[(4,1-phenylene)ethene-2,1,1-triyl]}tetrabenzene typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Ethene Linkage: This step involves the reaction of 4,1-phenylene with ethene under specific conditions to form the ethene-phenylene intermediate.
Oxybis Linkage Formation: The intermediate is then reacted with an oxybis reagent to form the oxybis linkage.
Final Assembly: The final step involves the coupling of the intermediate products to form the complete 1,1’,1’‘,1’‘’-{Oxybis[(4,1-phenylene)ethene-2,1,1-triyl]}tetrabenzene structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Análisis De Reacciones Químicas
Types of Reactions
1,1’,1’‘,1’‘’-{Oxybis[(4,1-phenylene)ethene-2,1,1-triyl]}tetrabenzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1,1’,1’‘,1’‘’-{Oxybis[(4,1-phenylene)ethene-2,1,1-triyl]}tetrabenzene has several scientific research applications:
Materials Science: Used in the development of advanced materials with unique electronic properties.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Photonics: Utilized in the design of photonic devices due to its ability to absorb and emit light at specific wavelengths.
Chemistry: Studied for its reactivity and potential as a building block for more complex molecules.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a fluorescent probe for imaging.
Mecanismo De Acción
The mechanism of action of 1,1’,1’‘,1’‘’-{Oxybis[(4,1-phenylene)ethene-2,1,1-triyl]}tetrabenzene depends on its application:
Organic Electronics: Functions by facilitating the transport of electrons or holes in devices such as OLEDs.
Photonics: Absorbs photons and re-emits them at different wavelengths, making it useful in light-emitting applications.
Biology and Medicine: Interacts with biological molecules, potentially altering their function or serving as a marker for imaging.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’,1’‘,1’‘’-{Oxybis[(4,1-phenylene)ethene-2,1,1-triyl]}tetraphenylmethane
- 1,1’,1’‘,1’‘’-{Oxybis[(4,1-phenylene)ethene-2,1,1-triyl]}tetraphenylethane
Uniqueness
1,1’,1’‘,1’‘’-{Oxybis[(4,1-phenylene)ethene-2,1,1-triyl]}tetrabenzene is unique due to its specific arrangement of benzene rings and linkages, which confer distinct electronic and photonic properties. Compared to similar compounds, it may offer better performance in certain applications, such as higher efficiency in OLEDs or greater stability in photonic devices.
Propiedades
Número CAS |
872689-88-8 |
|---|---|
Fórmula molecular |
C40H30O |
Peso molecular |
526.7 g/mol |
Nombre IUPAC |
1-(2,2-diphenylethenyl)-4-[4-(2,2-diphenylethenyl)phenoxy]benzene |
InChI |
InChI=1S/C40H30O/c1-5-13-33(14-6-1)39(34-15-7-2-8-16-34)29-31-21-25-37(26-22-31)41-38-27-23-32(24-28-38)30-40(35-17-9-3-10-18-35)36-19-11-4-12-20-36/h1-30H |
Clave InChI |
LRIYGHVXOOKWOU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)OC3=CC=C(C=C3)C=C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Dimethyl-N-[3-(triethoxysilyl)propyl]hydrazine-1-carboxamide](/img/structure/B12589496.png)
![3-{[(3-Phenylprop-2-en-1-yl)oxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B12589499.png)

![Benzene, 1-methoxy-4-[2-(phenylsulfonyl)-1-cyclobuten-1-yl]-](/img/structure/B12589519.png)
![2,4,6-Tris[2,3,5,6-tetrafluoro-4-(pyridin-2-yl)phenyl]pyrimidine](/img/structure/B12589521.png)
![3-(1-Methyl-2-piperidinyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12589530.png)

![N-{2-[(1-Bromo-2-naphthyl)oxy]ethyl}-3-methoxypropan-1-amine](/img/structure/B12589548.png)

![2-Propanethiol, 2-methyl-1-[methyl[2-(2-pyridinyl)ethyl]amino]-](/img/structure/B12589557.png)

![N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-4-yl)methyl]thiourea](/img/structure/B12589563.png)
![N-[5-(Benzylsulfamoyl)naphthalen-1-yl]acetamide](/img/structure/B12589565.png)
![2-{[2-(4-Fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}-N-isopropylacetamide](/img/structure/B12589575.png)
